molecular formula C14H21NO2 B3253342 4-(2-Piperidinylethoxy)benzyl alcohol CAS No. 223251-13-6

4-(2-Piperidinylethoxy)benzyl alcohol

Cat. No. B3253342
Key on ui cas rn: 223251-13-6
M. Wt: 235.32 g/mol
InChI Key: QBXGBNZCIAVBCA-UHFFFAOYSA-N
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Patent
US06242605B1

Procedure details

4-hydroxybenzyl alcohol (6.2 g, 0.0.05 mol) was dissolved in aqueus sodium hydroxide (5N, 30 mL). Toluene (30 mL) was added followed by 1-(2-chloroethyl)piperidine hydrochloride (9.29 g, 0.05 mol) and benzyltriethylamumonium bromide (0.3 g). The reaction mixture was heated with vigorous stirring for 1.5 h. The layers were separated, the aqueous layer was extracted with toluene (2×15 mL). Combined organic extracts and organic layer was washed with water (50 mL), brine (50 mL), dried over sodium sulfate, and concentrated on a rotary evaporator to give 8.725 g (75%) of alcohol (3a) as a yellowish brown oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9.29 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.Cl.Cl[CH2:19][CH2:20][N:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.[Br-]>[OH-].[Na+]>[N:21]1([CH2:20][CH2:19][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=2)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.29 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Four
Name
Quantity
0.3 g
Type
reactant
Smiles
[Br-]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (2×15 mL)
WASH
Type
WASH
Details
Combined organic extracts and organic layer was washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1(CCCCC1)CCOC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.725 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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